Cas no 137-86-0 (Octotiamine)

Octotiamine structure
Octotiamine structure
Product name:Octotiamine
CAS No:137-86-0
MF:C23H36N4O5S3
Molecular Weight:544.75074
CID:143149
PubChem ID:3034020

Octotiamine 化学的及び物理的性質

名前と識別子

    • Octanoic acid,6-(acetylthio)-8-[[2-[[(4-amino-2-methyl-5-pyrimidinyl)methyl]formylamino]-1-(2-hydroxyethyl)-1-propen-1-yl]dithio]-,methyl ester
    • methyl 6-acetylsulfanyl-8-[[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]octanoate
    • Octanoic acid,6-(acetylthio)-8-[[2-[[(4-amino-2-methyl-5-pyrimidinyl)methyl]formylamino]-1-(2-...
    • Octanoic acid,6-(acetylthio)-8-[[2-[[(4-amino-2-methyl-5-pyrimidinyl)methyl]formylamino]-1-(2-hydroxyethyl)-1-propen-1-yl]dit
    • OCTOTIAMINE
    • Gerstop
    • neuvitan
    • gerostop
    • octiamine
    • Octotiamina [INN-Spanish]
    • S-(3-Acetylthio-7-carbomethoxyheptylthio)thiamine
    • Thiamine 8-(methyl 6-acetyldihydrothioctate) disulfide
    • Thiamine(7-methoxycarbonyl-3-acetylthioheptyl) disulfide
    • octanoicacid,6-(acetylthio)-8-((2-(((4-amino-2-methyl-5-pyrimidinyl)methyl)fo
    • 6-(Acetylthio)-8-[[2-[[(4-amino-2-methyl-5-pyrimidinyl)methyl]formylamino]-1-(2-hydroxyethyl)-1-propenyl]dithio]octanoic acid methyl
    • DTXCID0031429
    • AKOS015903795
    • BDBM50024513
    • SCHEMBL182117
    • CHEMBL285358
    • CAS-137-86-0
    • starbld0009633
    • CS-0026219
    • TATD; Thiamine 8-(methyl 6-acetyldihydrothioctate) disulfide
    • Octotiamin
    • NCGC00319022-01
    • 137-86-0
    • Tox21_113988
    • Q19598167
    • 6-Acetylsulfanyl-8-[2-[(4-amino-2-methyl-pyrimidin-5-ylmethyl)-formyl-amino]-1-(2-hydroxy-ethyl)-propenyldisulfanyl]-octanoic acid methyl ester(ATD)
    • DTXSID3057640
    • HY-105541
    • SCHEMBL182116
    • C90398
    • Octotiamine
    • インチ: InChI=1S/C23H36N4O5S3/c1-16(27(15-29)14-19-13-25-17(2)26-23(19)24)21(9-11-28)35-33-12-10-20(34-18(3)30)7-5-6-8-22(31)32-4/h13,15,20,28H,5-12,14H2,1-4H3,(H2,24,25,26)/b21-16+
    • InChIKey: VJTXQHYNRDGLON-LTGZKZEYSA-N
    • SMILES: COC(CCCCC(CCSS/C(=C(/N(CC1=CN=C(C)N=C1N)C=O)\C)/CCO)SC(=O)C)=O

計算された属性

  • 精确分子量: 544.18500
  • 同位素质量: 544.18478378g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 11
  • 重原子数量: 35
  • 回転可能化学結合数: 18
  • 複雑さ: 698
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 212Ų
  • 互变异构体数量: 3
  • Surface Charge: 0
  • XLogP3: 2

じっけんとくせい

  • 密度みつど: 1.1973 (rough estimate)
  • ゆうかいてん: 106-109°
  • Boiling Point: 722.0±60.0 °C at 760 mmHg
  • フラッシュポイント: 390.5±32.9 °C
  • Refractive Index: 1.5960 (estimate)
  • PSA: 211.61000
  • LogP: 5.30980
  • じょうきあつ: 0.0±2.5 mmHg at 25°C

Octotiamine Security Information

Octotiamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
O239890-2.5mg
Octotiamine
137-86-0
2.5mg
$207.00 2023-05-17
TRC
O239890-25mg
Octotiamine
137-86-0
25mg
$1642.00 2023-05-17
TRC
O239890-100mg
Octotiamine
137-86-0
100mg
$ 7600.00 2023-09-06
TRC
O239890-10mg
Octotiamine
137-86-0
10mg
$816.00 2023-05-17

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